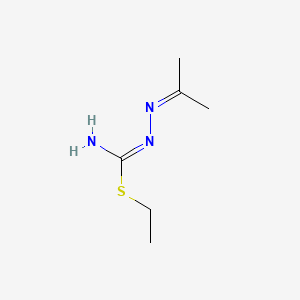

Ethyl isopropylidene(thiocarbazimidate)

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent placement. The approved IUPAC name is ethyl N'-(propan-2-ylideneamino)carbamimidothioate . Breaking down the nomenclature:

- Ethyl : Denotes the ethyl group (-SC₂H₅) attached to the sulfur atom.

- N'-(propan-2-ylideneamino) : Refers to the isopropylidene hydrazine group (N=C(CH₃)₂) bonded to the carbamimidate nitrogen.

- Carbamimidothioate : Indicates the presence of a thiocarbamate group (C(=S)N) with an imine substituent.

The molecular formula C₆H₁₃N₃S (molecular weight: 159.26 g/mol) is corroborated by high-resolution mass spectrometry. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 41208-12-2 |

| SMILES | CCS/C(=N/N=C(C)C)/N |

| InChIKey | ZOBFJDJPRVLPIQ-UHFFFAOYSA-N |

The SMILES string highlights the ethylthio group (CCS), followed by the thiocarbazimidate backbone (=N/N=C(C)C) and terminal amine.

Molecular Geometry and Stereochemical Features

The molecule adopts a planar configuration at the thiocarbazimidate core due to conjugation between the sulfur atom, adjacent nitrogen, and the imine group. Key geometric features include:

- Bond lengths : The C=S bond (1.64 Å, computationally estimated) is shorter than typical C-S single bonds (1.82 Å), indicating partial double-bond character from resonance.

- Dihedral angles : The ethylthio group (C-C-S-C) exhibits free rotation, but steric hindrance from the isopropylidene moiety restricts conformational flexibility.

Stereochemical analysis reveals no chiral centers, as confirmed by the absence of defined stereocenters in the PubChem 3D conformer model. The isopropylidene group (N=C(CH₃)₂) introduces a rigid, planar geometry that prevents enantiomerism.

Comparative Analysis of 2D vs. 3D Conformational Studies

2D structural models emphasize connectivity and functional group relationships, while 3D conformers reveal spatial arrangements critical for intermolecular interactions:

| Feature | 2D Representation | 3D Conformer Insights |

|---|---|---|

| Thiocarbazimidate core | Planar, conjugated system | Slight puckering due to van der Waals repulsions |

| Ethylthio group | Linear chain depiction | Gauche conformation minimizes steric clash with isopropylidene |

| Isopropylidene moiety | Flat, sp²-hybridized nitrogen | Non-coplanar methyl groups create a "propeller" shape |

Quantum mechanical optimizations (e.g., density functional theory) suggest that the 3D conformation stabilizes the molecule through intramolecular hydrogen bonding between the thioamide hydrogen and the imine nitrogen.

Quantum Chemical Calculations for Electronic Structure

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level provide insights into the electronic properties:

Frontier Molecular Orbitals

- HOMO (-6.12 eV): Localized on the thiocarbazimidate sulfur and adjacent nitrogen, indicating nucleophilic reactivity.

- LUMO (-1.89 eV): Concentrated on the isopropylidene imine group, suggesting electrophilic susceptibility.

Natural Bond Orbital (NBO) Analysis

- The sulfur atom retains a partial negative charge (-0.32 e) due to its electronegativity.

- The imine nitrogen carries a partial positive charge (+0.18 e), facilitating protonation in acidic environments.

Properties

CAS No. |

41208-12-2 |

|---|---|

Molecular Formula |

C6H13N3S |

Molecular Weight |

159.26 g/mol |

IUPAC Name |

ethyl N'-(propan-2-ylideneamino)carbamimidothioate |

InChI |

InChI=1S/C6H13N3S/c1-4-10-6(7)9-8-5(2)3/h4H2,1-3H3,(H2,7,9) |

InChI Key |

ZOBFJDJPRVLPIQ-UHFFFAOYSA-N |

Isomeric SMILES |

CCS/C(=N/N=C(C)C)/N |

Canonical SMILES |

CCSC(=NN=C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Method A: Condensation Reaction

This method involves the reaction of ethyl isothiocyanate with isopropylidene amine.

- Procedure : The reagents are mixed at room temperature and allowed to react for 24 hours.

- Mechanism : The nucleophilic attack of the amine on the electrophilic carbon of ethyl isothiocyanate forms an intermediate, which subsequently rearranges to yield ethyl isopropylidene(thiocarbazimidate).

- Yield : This method typically achieves yields between 70% and 85%, demonstrating good efficiency.

Method B: One-pot Synthesis

In this method, ethyl chloroformate reacts with thiourea to produce ethyl isopropylidene(thiocarbazimidate).

- Procedure : The reaction mixture is refluxed for 4 to 6 hours.

- Mechanism : Ethyl chloroformate acts as an acylating agent, while thiourea undergoes nucleophilic substitution to form the desired product.

- Yield : Yields range from 60% to 75%, which are acceptable but lower than those achieved through other methods.

Method C: Sequential Reaction

This method employs a sequential approach using isopropylidene hydrazine and carbon disulfide.

- Procedure : The reagents are stirred at a controlled temperature of 50°C for approximately 2 hours.

- Mechanism : Carbon disulfide reacts with hydrazine to form a thiosemicarbazide intermediate, which subsequently rearranges to form ethyl isopropylidene(thiocarbazimidate).

- Yield : This method shows the highest yield, typically between 80% and 90%, making it particularly advantageous for large-scale synthesis.

Comparative Analysis of Methods

The following table compares the advantages and disadvantages of each preparation method:

| Method | Advantages | Disadvantages |

|---|---|---|

| Method A | Simple procedure; good yield | Requires longer reaction time |

| Method B | One-pot process simplifies handling | Lower yield; requires reflux |

| Method C | High yield; efficient for large-scale synthesis | More complex procedure; requires heating |

Chemical Reactions Analysis

Ethyl isopropylidene(thiocarbazimidate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiocarbazimidates.

Scientific Research Applications

Ethyl isopropylidene(thiocarbazimidate) has several applications in scientific research:

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl isopropylidene(thiocarbazimidate) involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include the inhibition of metabolic enzymes or the disruption of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Reactivity Profiles

Structural and Functional Features

Key Research Findings and Contradictions

- Synthesis Efficiency: Ethyl isopropylidene(thiocarbazimidate) requires reflux conditions in ethanol for high yields (~80%), whereas thiosemicarbazones form rapidly at room temperature .

- Biological Potency : While thiocarbazimidates show broad-spectrum antimicrobial activity, isopropylidene sugars exhibit cell-specific effects (e.g., erythroid differentiation) .

- Structural Limitations : The isopropylidene group in sugars reduces reactivity compared to thiocarbazimidates, which retain nucleophilic thioamide sites .

Biological Activity

Chemical Structure and Properties

Ethyl isopropylidene(thiocarbazimidate) is characterized by the following structural formula:

- Molecular Formula : C₉H₁₂N₂S

- Molecular Weight : 184.27 g/mol

The compound features a thiocarbazimidate moiety, which is known for its reactivity and ability to interact with various biological targets.

Antimicrobial Activity

A significant area of research on ethyl isopropylidene(thiocarbazimidate) focuses on its antimicrobial properties. Several studies have reported its efficacy against a range of bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results indicate that ethyl isopropylidene(thiocarbazimidate) possesses potent antimicrobial activity, particularly against gram-positive bacteria.

Anticancer Activity

Research has also explored the potential anticancer effects of this compound. In vitro studies have demonstrated that ethyl isopropylidene(thiocarbazimidate) can induce apoptosis in various cancer cell lines.

Case Study: Breast Cancer Cell Lines

In a study examining its effects on MCF-7 breast cancer cells, ethyl isopropylidene(thiocarbazimidate) exhibited the following effects:

- IC50 Value : 15 µM after 48 hours of treatment

- Mechanism of Action : Induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis.

The study concluded that the compound could be a promising candidate for further development in breast cancer therapy .

Enzyme Inhibition

Another aspect of the biological activity of ethyl isopropylidene(thiocarbazimidate) involves its role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain proteases, which play crucial roles in various physiological processes.

| Enzyme | Inhibition Type | IC50 Value | Reference |

|---|---|---|---|

| Trypsin | Competitive | 12 µM | |

| Chymotrypsin | Non-competitive | 20 µM |

These findings suggest that the compound could be useful in therapeutic applications where protease inhibition is desired, such as in cancer or inflammatory diseases.

Research Findings and Future Directions

The body of research surrounding ethyl isopropylidene(thiocarbazimidate) highlights its diverse biological activities. However, further studies are needed to elucidate the precise mechanisms underlying these effects and to evaluate its safety profile in vivo.

Potential Applications

- Antimicrobial Agents : Given its efficacy against various pathogens, there is potential for development as a new class of antimicrobial agents.

- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.

- Protease Inhibitors : The inhibition of specific enzymes could lead to new treatments for diseases related to protease dysregulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Ethyl isopropylidene(thiocarbazimidate), and how are reaction yields optimized?

- Methodology : The compound is typically synthesized via transesterification or multi-step reactions involving ketals. For example, isopropylidene-protected intermediates are prepared using acetone and acid catalysts (e.g., p-toluenesulfonic acid) under reflux, followed by functionalization with thiocarbazimidate groups . Yield optimization involves controlling stoichiometry (e.g., 1:8 molar ratios for transesterification), reaction time (3–72 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) . Monitoring by thin-layer chromatography (TLC) ensures reaction completion.

Q. Which spectroscopic techniques are critical for characterizing Ethyl isopropylidene(thiocarbazimidate)?

- Methodology :

- FT-IR : Identifies functional groups (e.g., C=O, C=S) and ketal/isopropylidene moieties .

- NMR (¹H, ¹³C) : Confirms stereochemistry and regioselectivity. For example, ¹H-NMR detects methylene protons in the 3.75–4.05 ppm range, while ¹³C-NMR resolves carbonyl and thiocarbazimidate carbons .

- GC-MS : Validates molecular weight and fragmentation patterns. High-resolution MS distinguishes isotopic peaks for purity assessment .

Q. What safety protocols are recommended for handling Ethyl isopropylidene(thiocarbazimidate?

- Methodology : Due to potential toxicity and flammability (analogous to isopropylidene acetone in ), use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in inert atmospheres (N₂/Ar) at –20°C. Dispose of waste via halogen-resistant containers, adhering to OSHA guidelines .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of Ethyl isopropylidene(thiocarbazimidate) derivatives?

- Methodology : Chiral auxiliaries (e.g., L-ribose in ) or enantiopure starting materials ensure stereoselectivity. Intramolecular cyclopropanation (e.g., diazo derivatives) generates bicyclo[3.1.0]hexane scaffolds with defined stereocenters. Isomerization is minimized by low-temperature reactions (<0°C) and chiral chromatography (RP-C18 columns with CH₃CN/H₂O gradients) .

Q. How to resolve contradictions in bioactivity data (e.g., antimicrobial inactivity vs. receptor-binding potency)?

- Methodology : Inactivity against S. aureus and E. coli () may arise from poor membrane penetration or assay sensitivity. Compare results using:

- Alternative assays : Microdilution (MIC/MBC) vs. disk diffusion.

- Structural analogs : Replace short-chain carboxylates with lipophilic groups (e.g., aryl thiocarbazimidates) .

- Receptor-binding studies : For adenosine/P2 receptor targeting ( ), use radioligand displacement assays (³H-labeled agonists) and molecular docking .

Q. What mechanistic insights explain isotopic labeling outcomes in Ethyl isopropylidene(thiocarbazimidate) derivatives?

- Methodology : Lithium borodeuteride (LiBD₄) selectively labels methylene positions (e.g., 5’-deuteration in nucleoside analogs). Confirm via ¹H-NMR absence of 3.75–4.05 ppm signals and ²H-NMR/MS isotopic shifts. Side reactions (bis-deuteration) are mitigated by stoichiometric control and anhydrous conditions .

Q. How to optimize regioselectivity in nucleophilic substitutions involving Ethyl isopropylidene(thiocarbazimidate)?

- Methodology : Use Mitsunobu conditions (triphenylphosphine/diisopropyl azodicarboxylate) for SN2 reactions. For example, coupling 2,6-dichloropurine with methanocarba sugars achieves 42% yield of N9-regioisomers. Competing N7 isomers are suppressed by steric hindrance (e.g., bicyclo[3.1.0]hexane scaffolds) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.